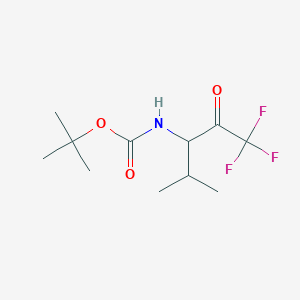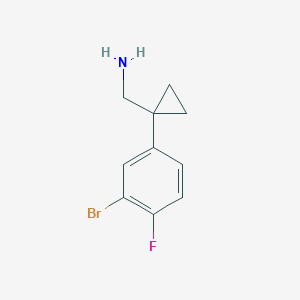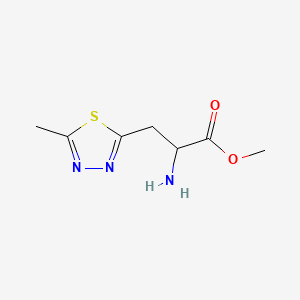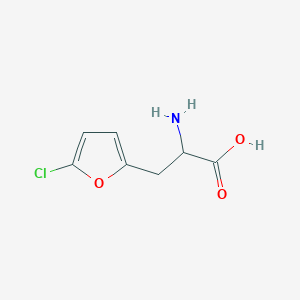
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is an organic compound with the molecular formula C(_7)H(_8)ClNO(_3) It features a furan ring substituted with a chlorine atom at the 5-position and an amino acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorofuran-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl(_2)) followed by ammonia (NH(_3)).
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH(_4)).
Amino Acid Formation: The amine is then subjected to a Strecker synthesis, involving the reaction with potassium cyanide (KCN) and ammonium chloride (NH(_4)Cl) to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the furan ring or the amino group, leading to various reduced products.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea (NH(_2)CSNH(_2)).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced furan derivatives or amines.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid moiety allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The furan ring and chlorine atom contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(5-fluorofuran-2-yl)propanoic acid
- 2-Amino-3-(5-bromofuran-2-yl)propanoic acid
- 2-Amino-3-(5-methylfuran-2-yl)propanoic acid
Uniqueness
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific structure allows it to interact uniquely with biological targets, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C7H8ClNO3 |
|---|---|
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
2-amino-3-(5-chlorofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) |
InChI-Schlüssel |
LVRFSUGJGIPQKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Cl)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



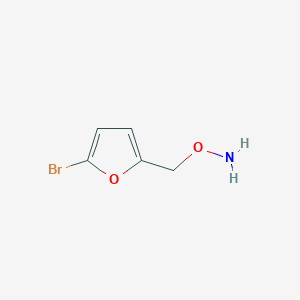

![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)

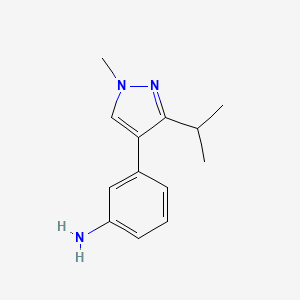
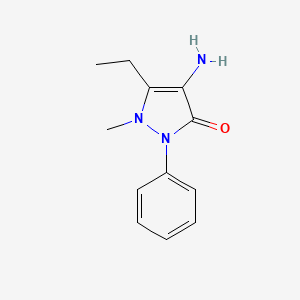

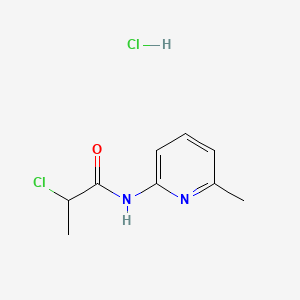

![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
